Midodrine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

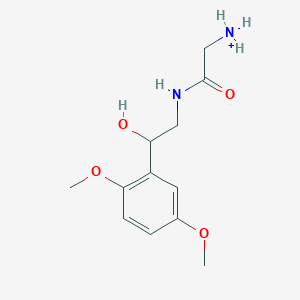

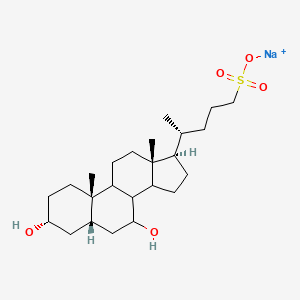

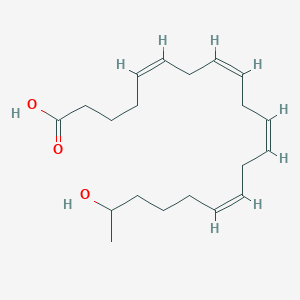

Midodrine(1+) is an ammonium ion resulting from the protonation of the primary amino group of midodrine. It is a conjugate acid of a midodrine.

Applications De Recherche Scientifique

1. Neurogenic Orthostatic Hypotension (NOH)

Midodrine, a peripherally acting α-adrenergic agonist, has been extensively studied for its efficacy in treating neurogenic orthostatic hypotension (NOH). Research indicates that midodrine significantly increases standing systolic blood pressure, thereby ameliorating symptoms like weakness, syncope, and fatigue associated with NOH. The recommended dosage found effective is 10 mg, prescribed two to three times daily (Wright et al., 1998).

2. Stress Urinary Incontinence

A study on the use of midodrine for treating stress urinary incontinence found that while it did not significantly improve urodynamic parameters, there were subjective improvements in some patients. This suggests a potential application of midodrine in managing symptoms of urinary incontinence, especially in females (Weil et al., 2005).

3. Dialysis Hypotension

Midodrine has been successfully used in treating dialysis hypotension. It acts as a selective peripherally-acting α-receptor agonist, effectively increasing peripheral vascular resistance and augmenting venous return, which is crucial in managing hypotension during dialysis (Cruz, 2000).

4. Intensive Care Unit (ICU) Applications

Midodrine has been increasingly used in ICUs as a vasopressor sparing agent, showing potential in facilitating the weaning of patients from intravenous vasopressors. It aids in increasing mean arterial pressure, which is crucial for critically ill patients (Rizvi et al., 2018).

5. Cirrhotic Ascites

Research has demonstrated midodrine’s effectiveness in reducing body weight and abdominal girth in patients with cirrhotic ascites, indicating its potential role in managing complications associated with liver cirrhosis (Ali et al., 2014).

6. Neurocardiogenic Syncope

Midodrine has shown benefits in reducing the frequency of symptoms and improving haemodynamic responses in patients with neurocardiogenic syncope. It effectively reduces syncopal episodes and enhances quality of life in such patients (Ward et al., 1998).

Propriétés

Nom du produit |

Midodrine(1+) |

|---|---|

Formule moléculaire |

C12H19N2O4+ |

Poids moléculaire |

255.29 g/mol |

Nom IUPAC |

[2-[[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino]-2-oxoethyl]azanium |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/p+1 |

Clé InChI |

PTKSEFOSCHHMPD-UHFFFAOYSA-O |

SMILES canonique |

COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)